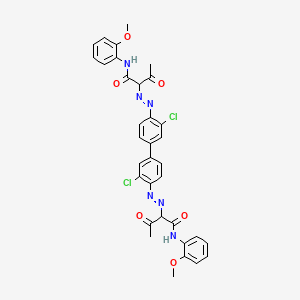

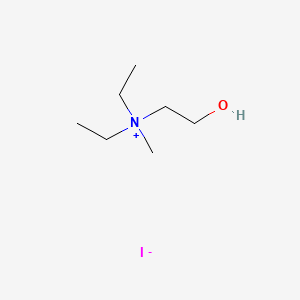

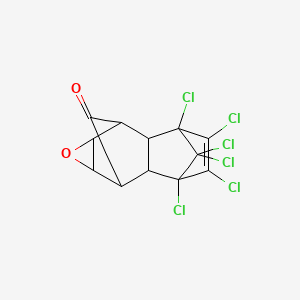

![molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamid CAS No. 54815-19-9](/img/structure/B1218699.png)

N-[2-(4-Methoxyphenyl)ethyl]acetamid

Übersicht

Beschreibung

N-[2-(4-Methoxyphenyl)ethyl]acetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been gaining attention in the scientific community for its potential use in pain management and anesthesia. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain relief. Methoxyacetyl-fentanyl is a potent analgesic that has been found to be more effective than fentanyl in some cases. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial und Antiproliferatives Mittel

“N-[2-(4-Methoxyphenyl)ethyl]acetamid” Derivate wurden synthetisiert und auf ihre pharmakologischen Aktivitäten untersucht . Diese Verbindungen haben vielversprechende Ergebnisse als potenzielle antimikrobielle und antiproliferative Mittel gezeigt .

Die antimikrobielle Aktivität dieser Verbindungen wurde anhand der turbidimetrischen Methode gegen bakterielle (grampositive und gramnegative) und Pilzarten untersucht . Die Verbindungen d1, d2 und d3 haben eine vielversprechende antimikrobielle Aktivität gezeigt .

In Bezug auf die antiproliferative Aktivität wurden diese Verbindungen mit dem Sulforhodamine B (SRB)-Assay gegen die östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinie (MCF7) getestet . Die Verbindungen d6 und d7 erwiesen sich als die aktivsten gegen die Brustkrebszelllinie .

Inhibitoren von EGFR und VEGFR-2

“this compound” und seine modifizierten Derivate wurden als vielversprechende Inhibitoren von EGFR und VEGFR-2 identifiziert . Diese Rezeptoren sind mit dem Fortschreiten des triplen negativen Brustkrebses (TNBC) verbunden, einer gefährlichen Unterart des Brustkrebses .

Strukturelle Bioinformatikmethoden, darunter die Dichtefunktionaltheorie, das molekulare Docking, die molekulare dynamische Simulation, pharmakokinetische und arzneimittelähnliche Modelle, wurden verwendet, um diese Inhibitoren zu identifizieren . Die Moleküle zeigten starke elektronische Eigenschaften und erfüllten die ADMET- und arzneimittelähnlichen Anforderungen, ohne einen einzigen Verstoß gegen die Lipinski-Regel von fünf .

Die höchsten Bindungsaffinitäten wurden durch den MOLb-VEGFR-2-Komplex (− 9.925 kcal/mol) und den MOLg-EGFR-Komplex (− 5.032 kcal/mol) gezeigt . Die Wechselwirkung der Moleküle im Bereich der EGFR- und VEGFR-2-Rezeptoren wurde auch durch die molekulare dynamische Simulation des Komplexes besser verstanden .

Wirkmechanismus

Target of Action

N-[2-(4-Methoxyphenyl)ethyl]acetamide primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis . These enzymes are involved in the oxidation of primary aromatic amines .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes. It is oxidized by the enzymes, particularly primary aromatic amines . The oxidation process is slower for some long-chain aliphatic amines .

Biochemical Pathways

The oxidation of primary aromatic amines suggests that it may be involved in the metabolism of these compounds

Result of Action

Its oxidation by aralkylamine dehydrogenase suggests that it may influence the metabolism of primary aromatic amines .

Biochemische Analyse

Biochemical Properties

N-[2-(4-Methoxyphenyl)ethyl]acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Additionally, N-[2-(4-Methoxyphenyl)ethyl]acetamide has been found to modulate the activity of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby exhibiting anti-inflammatory properties .

Cellular Effects

N-[2-(4-Methoxyphenyl)ethyl]acetamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-[2-(4-Methoxyphenyl)ethyl]acetamide has been reported to enhance neuroprotection by activating O-GlcNAcylation, which helps in maintaining energy homeostasis . This compound also impacts gene expression by downregulating pro-inflammatory genes and upregulating genes involved in antioxidant defense, thus promoting cellular health and function.

Molecular Mechanism

The molecular mechanism of N-[2-(4-Methoxyphenyl)ethyl]acetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, N-[2-(4-Methoxyphenyl)ethyl]acetamide inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins. Additionally, it activates antioxidant enzymes like SOD and catalase, enhancing the cellular defense against oxidative stress. These interactions result in changes in gene expression, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-Methoxyphenyl)ethyl]acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that N-[2-(4-Methoxyphenyl)ethyl]acetamide maintains its efficacy in reducing oxidative stress and inflammation over extended periods, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of N-[2-(4-Methoxyphenyl)ethyl]acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

N-[2-(4-Methoxyphenyl)ethyl]acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation. These interactions help in maintaining cellular homeostasis and protecting against cellular damage .

Transport and Distribution

Within cells and tissues, N-[2-(4-Methoxyphenyl)ethyl]acetamide is transported and distributed through specific transporters and binding proteins. It has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution. The compound’s localization and accumulation in specific tissues, such as the liver and brain, contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of N-[2-(4-Methoxyphenyl)ethyl]acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it accumulates in the mitochondria, where it exerts its antioxidant effects by enhancing the activity of mitochondrial enzymes involved in oxidative stress defense .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFWHZYHQSVJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342763 | |

| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54815-19-9 | |

| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

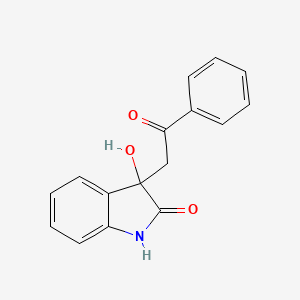

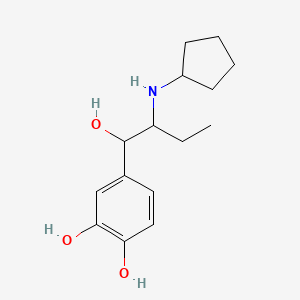

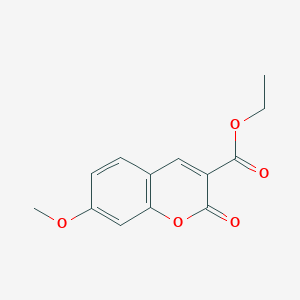

![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)

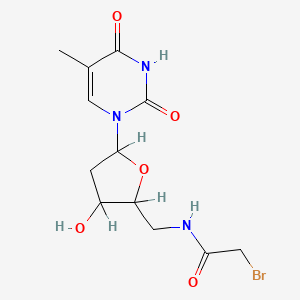

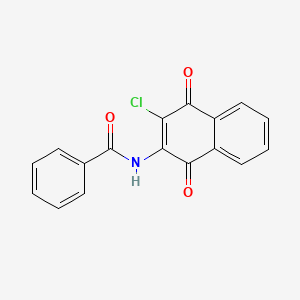

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)

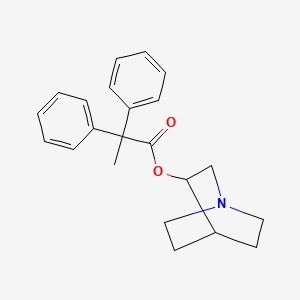

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)